Oxa-01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OXA-01 ist eine niedermolekulare, oral bioverfügbare Verbindung, die als potenter Inhibitor sowohl des mTOR-Komplexes 1 als auch des mTOR-Komplexes 2 wirkt. Das mTOR (mammalian target of rapamycin) ist ein zentraler Knotenpunkt im PI3K/Akt/mTOR-Signalweg, der für die Regulation von Zellwachstum, Proliferation und Überleben von entscheidender Bedeutung ist. This compound hat eine signifikante Antitumoraktivität gezeigt und wird derzeit auf sein Potenzial in der Krebstherapie untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere wichtige Schritte. Der primäre Syntheseweg beinhaltet die Iodocyclisierung von Alkenylalkoholen zur Bildung von Oxa-Spirocyclischen Verbindungen. Diese Methode hat sich als Verbesserung der Wasserlöslichkeit und Reduzierung der Lipophilie erwiesen . Industrielle Produktionsmethoden für this compound befinden sich noch in der Entwicklung, aber die Synthese der Verbindung beinhaltet typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
OXA-01 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeugverbindung zur Untersuchung des mTOR-Signalwegs verwendet. In Biologie und Medizin wird this compound auf sein Potenzial zur Steigerung der Apoptose in Krebszellen untersucht, insbesondere in Ovarialkarzinomzellinien, die gegenüber konventionellen Chemotherapeutika resistent sind . Darüber hinaus hat this compound vielversprechende Ergebnisse bei der Reduzierung der Produktion von vaskulärem endothelialen Wachstumsfaktor (VEGF) in Tumoren gezeigt, was mit einer verminderten Gefäßsprossung und antiangiogenen Wirkungen verbunden ist .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Kinaseaktivität sowohl des mTOR-Komplexes 1 als auch des mTOR-Komplexes 2 hemmt. Diese Hemmung führt zu einer Reduktion der Phosphorylierung von Akt (Protein Kinase B), einem nachgeschalteten Effektor der mTOR-Komplexe. Durch die Blockierung sowohl des mTOR-Komplexes 1 als auch des mTOR-Komplexes 2 unterbricht this compound effektiv die Zellwachstums- und -überlebenswege, was zu einer erhöhten Apoptose in Krebszellen führt .
Wirkmechanismus
Target of Action
OXA-01, also known as this compound, is a potent and selective inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell proliferation and survival . mTOR exists in two distinct complexes, mTORC1 and mTORC2, each with distinct signaling functions .
Mode of Action
This compound inhibits the kinase activity of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 . This inhibition leads to a decrease in the phosphorylation of Akt, a downstream effector of these complexes . This results in the inhibition of both growth and survival pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling axis, which is frequently implicated in the pathogenesis of many human cancers . Dysregulation of this pathway leads to increased phosphorylation of Akt, which is associated with increased cell proliferation, cell growth, and resistance to apoptosis . This compound’s inhibition of mTORC1 and mTORC2 leads to a decrease in Akt phosphorylation, thereby inhibiting these processes .
Result of Action
This compound effectively inhibits proliferation and induces apoptosis in a panel of ovarian carcinoma cell lines, including those which are resistant to clinically relevant concentrations of cisplatinum in vitro . It enhances the induction of apoptosis caused by chemotherapeutic agents such as cisplatinum, adriamycin, gemcitabine, and irinotecan .
Biochemische Analyse
Biochemical Properties
OXA-01 plays a crucial role in biochemical reactions by inhibiting mTORC1 and mTORC2 with IC50 values of 11 and 29 nM, respectively . This inhibition leads to a reduction in VEGF production in tumors, which is associated with decreased vessel sprouting . The compound interacts with mTOR, a key protein involved in cell growth, proliferation, and survival, by binding to its active site and preventing its activation. This interaction disrupts the downstream signaling pathways that are essential for cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTORC1 and mTORC2, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The inhibition of mTORC1 leads to a decrease in protein synthesis and cell growth, while the inhibition of mTORC2 affects cell survival and cytoskeletal organization. These effects collectively contribute to the compound’s ability to reduce tumor growth and angiogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mTOR, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as S6K1 and Akt, which are critical for cell growth and survival. Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors regulated by mTOR signaling. These molecular interactions and changes in gene expression are central to the compound’s biochemical and cellular effects.
Vorbereitungsmethoden
The synthesis of OXA-01 involves several key steps. The primary synthetic route includes the iodocyclization of alkenyl alcohols to form oxa-spirocyclic compounds. This method has been shown to improve water solubility and reduce lipophilicity . Industrial production methods for this compound are still under development, but the compound’s synthesis typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
OXA-01 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
OXA-01 ist einzigartig in seiner Fähigkeit, sowohl den mTOR-Komplex 1 als auch den mTOR-Komplex 2 zu hemmen, während andere Inhibitoren wie Rapamycin selektiv nur den mTOR-Komplex 1 hemmen. Diese duale Hemmung führt zu ausgeprägteren Antitumor- und Antiangiogenen Wirkungen. Ähnliche Verbindungen umfassen Rapamycin, Everolimus und Temsirolimus, die ebenfalls mTOR-Inhibitoren sind, sich jedoch in ihrer Selektivität und Wirksamkeit unterscheiden .
Biologische Aktivität
OXA-01 is a compound known for its dual inhibition of the mTORC1 and mTORC2 pathways, which are critical in regulating cell growth, proliferation, and survival. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound functions primarily as an inhibitor of the mammalian target of rapamycin (mTOR), which exists in two complexes: mTORC1 and mTORC2. The inhibition of these complexes leads to several downstream effects:
- Inhibition of Cellular Proliferation : this compound significantly reduces cell proliferation rates in various cancer cell lines.
- Induction of Apoptosis : The compound promotes programmed cell death, which is essential for eliminating cancerous cells.
- Reduction in Angiogenesis : this compound decreases vascular endothelial growth factor (VEGF) production, thereby inhibiting tumor angiogenesis .
Biological Activity Data
The biological activity of this compound can be quantified through various assays and experimental models. Below is a summary of key findings:
Case Study 1: Colorectal Cancer Model
In a study utilizing GEO colorectal xenograft models, this compound was administered to evaluate its effect on tumor growth. The results indicated a significant reduction in tumor size compared to control groups. The median plasma concentration was monitored, revealing effective systemic exposure at both 1 hour and 8 hours post-administration.
Case Study 2: Pancreatic Neuroendocrine Tumors
In RIP-Tag2 pancreatic neuroendocrine tumors, this compound treatment resulted in decreased phosphorylation levels of Akt, 4E-BP1, and S6K, which are critical components of the mTOR signaling pathway. This study demonstrated the compound's ability to alter key signaling events associated with tumor progression and survival .
Research Findings
Recent research has highlighted the potential applications of this compound beyond cancer therapy. Studies suggest that its inhibitory effects on mTOR signaling may also play a role in metabolic disorders and age-related diseases. Further exploration into these areas could reveal additional therapeutic uses for this compound.
Eigenschaften
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of OXA-01 and how does it differ from rapamycin?
A: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of both mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2. [] This dual inhibition distinguishes it from rapamycin, which primarily inhibits mTORC1. By targeting both complexes, this compound achieves more complete inhibition of the mTOR pathway, affecting downstream signaling cascades involved in cell growth, proliferation, survival, and angiogenesis. [, ] One crucial downstream effect is the attenuation of 4E-binding protein 1 (4E-BP1) phosphorylation, a key regulator of the translation of growth factors like vascular endothelial growth factor (VEGF). []
Q2: How does the inhibition of VEGF production by this compound contribute to its antitumor activity?
A: this compound significantly reduces VEGF production in tumors, leading to decreased vessel sprouting and normalization of vascular architecture. [] This contrasts with the selective VEGFR inhibitor OSI-930, which causes significant vascular regression but does not reduce tumor VEGF levels. [] Importantly, while tumor vessels rapidly regrow after stopping OSI-930 treatment, this regrowth is significantly reduced by this compound, highlighting its role in suppressing angiogenesis. []
Q3: What is the preclinical evidence supporting the combined use of this compound with a VEGFR inhibitor?
A: Combining this compound with a VEGFR inhibitor like OSI-930 demonstrates synergistic antitumor effects in preclinical models. [] This combination leads to enhanced tumor cell apoptosis in vivo compared to either agent alone. [] Furthermore, in human tumor xenograft models, the combination of OSI-027 (a close analogue of this compound) with sunitinib (a multikinase/VEGFR2 inhibitor) resulted in greater tumor growth inhibition than either drug alone. []
Q4: What are the key structural features of this compound that contribute to its activity and selectivity?
A: While the exact structural details of this compound are not publicly available in the provided research papers, they describe it as an ATP-competitive inhibitor of mTORC1/2, suggesting it binds to the ATP-binding site of these kinases. [, ] Its high selectivity for mTOR over other kinases like PI3K isoforms and DNA-PK suggests a specific interaction with structural features unique to the mTOR kinase domain. [] Further research into the structure-activity relationship (SAR) of this compound and its analogues could provide valuable insights into the molecular determinants of its potency and selectivity.
Q5: What is the current clinical development status of this compound (OSI-027)?
A: OSI-027, a close analogue of this compound, is currently undergoing phase I clinical trials in cancer patients. [] These trials aim to evaluate its safety, determine the optimal dose for further investigation, and potentially gather preliminary data on its efficacy in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.